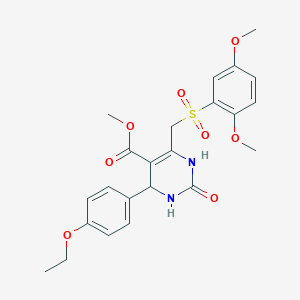

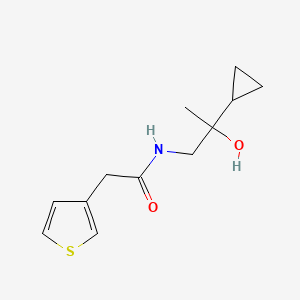

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide, also known as CPTH, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPTH has been found to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that modify chromatin structure and play a crucial role in gene expression.

Aplicaciones Científicas De Investigación

Chemometric Methods in Drug Analysis

Development of Analytical Methods

Research focuses on developing rapid chemometric methods for simultaneous estimation of pharmaceutical compounds in formulations, highlighting the importance of precise analytical techniques in pharmaceutical sciences. This includes the development of reverse-phase HPLC methods for drugs like paracetamol and ibuprofen, underscoring the relevance of analytical chemistry in ensuring drug purity and efficacy (Kanthale et al., 2020).

Bioactive Metabolite Formation

Drug Metabolism and Bioactive Metabolites

Research has shown that certain drugs, upon metabolism, can form bioactive metabolites that interact with various biological targets. For instance, acetaminophen (paracetamol) is metabolized to form AM404, a potent TRPV1 agonist, illustrating the complex pathways of drug metabolism and their implications for pharmacological activity (Högestätt et al., 2005).

Chemoselective Synthesis

Chemoselective Acetylation

The chemoselective acetylation of amino groups, crucial for synthesizing intermediates for antimalarial drugs, showcases the significance of selective chemical reactions in drug synthesis. This highlights the role of enzyme catalysis in achieving selective acetylation, essential for producing pharmaceutical intermediates (Magadum & Yadav, 2018).

Molecular Modifications and Drug Safety

Protein Thiol Modification

Investigations into how drugs like acetaminophen can modify protein thiols through their metabolites elucidate the biochemical interactions between pharmaceuticals and biological molecules. This research provides insight into the mechanisms underlying drug efficacy and toxicity, informing safer drug design (Nelson et al., 1991).

Novel Drug Synthesis

Synthesis of Novel Compounds

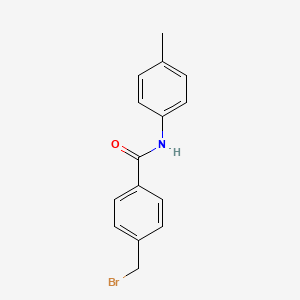

The synthesis and characterization of new chemical entities, such as various acetamide derivatives, demonstrate the ongoing efforts in medicinal chemistry to discover and develop new therapeutic agents. This includes the exploration of novel synthetic routes and the evaluation of the antitumor potential of heterocyclic compounds derived from acetamide precursors (Shams et al., 2010).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(15,10-2-3-10)8-13-11(14)6-9-4-5-16-7-9/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKIORZDMXEFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CSC=C1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)

![N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913370.png)

![(5-methylisoxazol-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2913375.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)